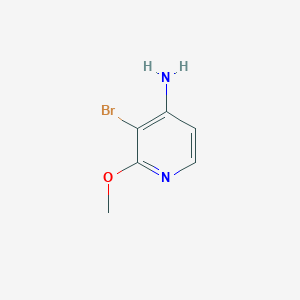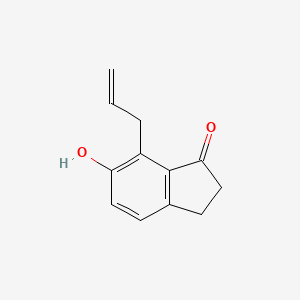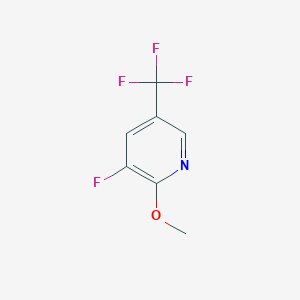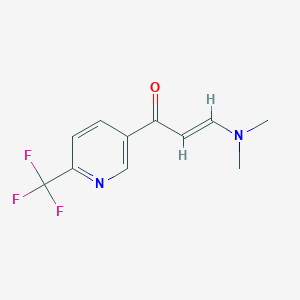
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a member of the pyridin-2-amine family of compounds. It is a heterocyclic aromatic compound with the molecular formula C9H7F4N. It is an important building block for the synthesis of various organic compounds, such as pharmaceuticals and other biologically active molecules. It is also a useful reagent for the synthesis of other compounds.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active molecules, such as antibiotics, antivirals, and anti-cancer agents. It has also been used in the synthesis of various polymers and other materials. Additionally, it has been used in the synthesis of various dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of target molecules, resulting in the formation of a new covalent bond. This reaction is known as nucleophilic substitution.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine are not fully understood. However, it has been shown to interact with various enzymes, receptors, and other molecules in the body. It has also been shown to affect the activity of certain enzymes and other molecules, which may lead to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is its availability and ease of use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized from readily available starting materials. Additionally, it is a versatile reagent and can be used in a variety of reactions. The major limitation of this compound is its toxicity. It is considered to be a hazardous chemical and should be handled with caution in the laboratory.
Orientations Futures
The future directions for 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine research include the development of new synthetic methods, the exploration of new applications, and the investigation of its potential toxicity. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies are needed to assess the potential of this compound as a therapeutic agent.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)9-5-7(12(14,15)16)6-18-11(9)17/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBVPDLLSJPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)
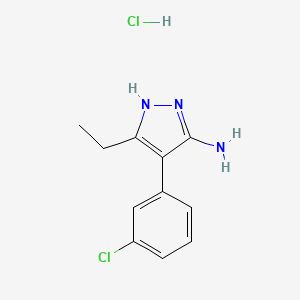
![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
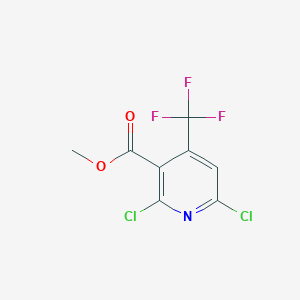
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
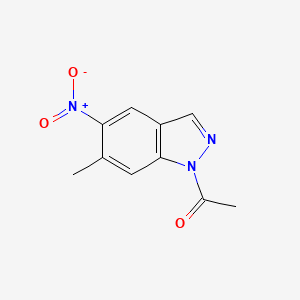
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1388473.png)
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)
